
Valine angiotensin II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This peptide plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . It is composed of the amino acids aspartic acid, arginine, valine, tyrosine, histidine, proline, and phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asp-Arg-Val-Tyr-Val-His-Pro-Phe can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Deprotection: The protecting group is removed using a base such as piperidine (for Fmoc) or an acid such as trifluoroacetic acid (for Boc).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of Asp-Arg-Val-Tyr-Val-His-Pro-Phe involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide .
Chemical Reactions Analysis
Types of Reactions
Asp-Arg-Val-Tyr-Val-His-Pro-Phe undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes such as trypsin and chymotrypsin.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using trypsin or chymotrypsin at physiological pH and temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracetic acid.
Reduction: Reducing agents like DTT or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Scientific Research Applications
Clinical Applications
-
Vasodilatory Shock Management
- Use in Shock States : Valine angiotensin II has been investigated for its efficacy in treating vasodilatory shock, particularly in patients unresponsive to conventional therapies. The ATHOS-3 trial demonstrated significant improvements in mean arterial pressure (MAP) among patients receiving this compound compared to those on placebo .
- Case Studies : In a cohort study involving 115 patients with refractory hypotensive shock, this compound was administered, resulting in improved hemodynamic stability . The overall mortality rate was noted to be lower in patients treated with this agent compared to historical controls.
-
Renal Function Improvement
- Effects on Renal Hemodynamics : Research indicates that this compound infusion can enhance renal perfusion and function during states of shock. Studies suggest that it mitigates renal vasodilation effects, thus preserving glomerular filtration rates .
- Electrolyte Balance : A study on the effects of intravenous infusions of this compound showed alterations in urinary electrolytes and corticosteroid levels, including aldosterone, which is critical for fluid balance .
Data Tables
Study Reference | Patient Population | Intervention | Key Findings |
---|---|---|---|
Wan et al. (2009) | Sheep model | This compound | Improved renal function and systemic blood pressure during septic shock |
ATHOS-3 Trial | 163 patients | This compound vs. Placebo | Higher MAP response (69.9% vs. 23.4%, P<0.001) |
Smith et al. (2024) | 162 patients | This compound | Reduced need for catecholamines; MAP increased by 9.3 mmHg |
Safety Profile and Adverse Effects
This compound has been associated with a generally acceptable safety profile; however, some adverse effects have been documented:
- Common Side Effects : Headaches, chest pressure, and orthostatic symptoms were observed but were infrequent .
- Serious Adverse Events : Instances of exacerbation of left ventricular failure and bronchoconstriction were reported in specific patient populations . The need for careful monitoring in patients with pre-existing conditions is emphasized.
Mechanism of Action
Asp-Arg-Val-Tyr-Val-His-Pro-Phe exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates various signaling pathways, including the phospholipase C pathway, leading to the release of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels, causing vasoconstriction and increased blood pressure .
Comparison with Similar Compounds
Similar Compounds
Angiotensin I: A decapeptide precursor to Angiotensin II, with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.
Angiotensin III: A heptapeptide formed by the removal of the N-terminal aspartic acid from Angiotensin II, with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe.
Uniqueness
Asp-Arg-Val-Tyr-Val-His-Pro-Phe is unique due to its potent vasoconstrictive properties and its central role in the renin-angiotensin system. Unlike its precursors and derivatives, it has a high affinity for the AT1R, making it a critical regulator of blood pressure and fluid balance .
Biological Activity
Valine angiotensin II (Val-Ang II) is a modified form of the naturally occurring peptide angiotensin II (Ang II), which plays a crucial role in the regulation of blood pressure and fluid balance. This article explores the biological activity of Val-Ang II, focusing on its mechanisms, therapeutic potential, and recent research findings.
Overview of Angiotensin II
Angiotensin II is an octapeptide hormone that is part of the renin-angiotensin system (RAS). It is primarily known for its vasoconstrictive properties and its role in increasing blood pressure. Ang II exerts its effects through two main receptors: AT1 and AT2. The activation of the AT1 receptor leads to vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion, while the AT2 receptor generally mediates vasodilatory effects and counter-regulatory actions.
Structural Modifications and Biological Implications
Valine Substitution : The introduction of valine into the Ang II structure alters its biological activity. Research has shown that such modifications can enhance certain properties while reducing undesirable effects like vasoconstriction. For instance, studies have indicated that Val-Ang II can retain some of the beneficial effects of Ang II while mitigating its pressor activity .
Val-Ang II functions primarily through:
- Receptor Interaction : Similar to Ang II, Val-Ang II binds to AT1 receptors but may exhibit altered binding affinity or efficacy due to structural changes.
- Antiplasmodial Activity : Recent studies have highlighted the potential antiplasmodial effects of Ang II derivatives, including Val-Ang II. For example, constrained peptides derived from Ang II exhibited significant activity against malaria parasites while reducing vasoconstrictor effects .
Case Studies and Clinical Trials
Numerous studies have evaluated the biological activity of Val-Ang II:
Pharmacokinetics and Bioavailability
The bioavailability of angiotensin-converting enzyme (ACE) inhibitory peptides, including those derived from valine modifications, has been studied extensively. For instance, it was observed that certain peptide combinations exhibit enhanced stability and resistance to gastrointestinal degradation, which is crucial for their therapeutic application .
Comparative Biological Activity
To further illustrate the differences between Val-Ang II and traditional Ang II, a comparative analysis is provided below:
Property | Angiotensin II | This compound |
---|---|---|
Vasoconstriction | High | Reduced |
Antiplasmodial Activity | Low | Enhanced |
Receptor Affinity (AT1) | High | Variable |
Stability in Bloodstream | Low | Higher |
Properties
Molecular Formula |
C49H69N13O12 |
---|---|
Molecular Weight |
1032.2 g/mol |
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54) |
InChI Key |
NLPUTBDZNNXHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.